molecular formula C12H18BrNO2 B14393212 4-(Piperidin-2-ylmethyl)benzene-1,2-diol;hydrobromide CAS No. 89768-40-1

4-(Piperidin-2-ylmethyl)benzene-1,2-diol;hydrobromide

Cat. No.: B14393212
CAS No.: 89768-40-1
M. Wt: 288.18 g/mol
InChI Key: FKCJAQKOBWZAFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Piperidin-2-ylmethyl)benzene-1,2-diol;hydrobromide is a compound that features a piperidine ring attached to a benzene ring with two hydroxyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Piperidin-2-ylmethyl)benzene-1,2-diol;hydrobromide typically involves the reaction of piperidine derivatives with benzene-1,2-diol under specific conditions. One common method includes the use of a rhodium (I) complex and pinacol borane to achieve highly diastereoselective products through a dearomatization/hydrogenation process .

Industrial Production Methods

Industrial production methods for this compound may involve multi-step synthesis processes that ensure high yield and purity. These methods often include the use of advanced catalysts and optimized reaction conditions to facilitate large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-(Piperidin-2-ylmethyl)benzene-1,2-diol;hydrobromide undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like bromine for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can introduce various functional groups onto the benzene ring.

Scientific Research Applications

4-(Piperidin-2-ylmethyl)benzene-1,2-diol;hydrobromide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-(Piperidin-2-ylmethyl)benzene-1,2-diol;hydrobromide involves its interaction with specific molecular targets and pathways. The piperidine ring can interact with various enzymes and receptors, modulating their activity. The hydroxyl groups on the benzene ring can participate in hydrogen bonding and other interactions, influencing the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Piperidin-2-ylmethyl)benzene-1,2-diol;hydrobromide is unique due to its specific structure, which combines a piperidine ring with a benzene ring bearing two hydroxyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

CAS No.

89768-40-1

Molecular Formula

C12H18BrNO2

Molecular Weight

288.18 g/mol

IUPAC Name

4-(piperidin-2-ylmethyl)benzene-1,2-diol;hydrobromide

InChI

InChI=1S/C12H17NO2.BrH/c14-11-5-4-9(8-12(11)15)7-10-3-1-2-6-13-10;/h4-5,8,10,13-15H,1-3,6-7H2;1H

InChI Key

FKCJAQKOBWZAFP-UHFFFAOYSA-N

Canonical SMILES

C1CCNC(C1)CC2=CC(=C(C=C2)O)O.Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.